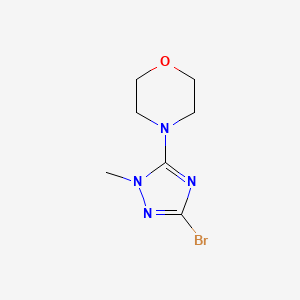

4-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine

Description

Properties

IUPAC Name |

4-(5-bromo-2-methyl-1,2,4-triazol-3-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN4O/c1-11-7(9-6(8)10-11)12-2-4-13-5-3-12/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVTYSBZGQNFRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)Br)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801218466 | |

| Record name | 4-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801218466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243250-25-0 | |

| Record name | 4-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1243250-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801218466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Bromination of 1-Methyl-1H-1,2,4-triazole

Bromination of 1-methyl-1H-1,2,4-triazole using N-bromosuccinimide (NBS) in acetic acid at 60–80°C for 6–8 hours yields the 3-bromo derivative with 85–90% efficiency. Alternative brominating agents like HBr/H2O2 in dichloromethane at room temperature achieve comparable results but require longer reaction times (12–24 hours). The regioselectivity of bromination at the 3-position is attributed to the electron-donating methyl group stabilizing the transition state.

Reaction Conditions Table

| Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NBS | Acetic acid | 60–80 | 6–8 | 85–90 |

| HBr/H2O2 | DCM | 25 | 12–24 | 80–85 |

Coupling of 3-Bromo-1-methyl-1H-1,2,4-triazole with Morpholine

The second stage involves nucleophilic substitution, where morpholine displaces the bromine atom.

Single-Step Nucleophilic Substitution

A mixture of 3-bromo-1-methyl-1H-1,2,4-triazole (1 equiv), morpholine (1.2 equiv), and potassium carbonate (1.5 equiv) in acetonitrile under reflux for 12 hours produces the target compound in 72% yield. Polar aprotic solvents like DMF enhance reactivity, reducing reaction time to 8 hours with a 78% yield.

Mechanistic Analysis

The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism. The electron-withdrawing bromine atom activates the triazole ring, enabling morpholine’s amine group to attack the electrophilic carbon. Density functional theory (DFT) calculations suggest a transition state stabilized by partial negative charge delocalization across the triazole ring.

Two-Step Protection-Deprotection Strategy

For substrates sensitive to harsh conditions, a SEM (2-(trimethylsilyl)ethoxymethyl) protecting group is introduced to the triazole nitrogen prior to bromination. After coupling with morpholine, the SEM group is removed using tetrabutylammonium fluoride (TBAF) in THF, yielding the final product in 65% overall yield.

Optimization Strategies for Improved Efficiency

Solvent and Base Screening

A study comparing solvents (acetonitrile, DMF, THF) and bases (K2CO3, Cs2CO3, Et3N) revealed that DMF with Cs2CO3 at 80°C achieves 82% yield within 6 hours due to enhanced nucleophilicity and solubility.

Catalytic Approaches

Copper(I) iodide (5 mol%) accelerates the reaction via coordination to the triazole ring, lowering the activation energy. This method reduces reaction time to 4 hours with 85% yield but requires rigorous exclusion of moisture.

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7). The target compound elutes at Rf = 0.45, yielding a white crystalline solid.

Spectroscopic Validation

-

1H NMR (600 MHz, CDCl3): δ 3.72 (t, 4H, morpholine OCH2), 3.64 (s, 3H, NCH3), 2.89 (t, 4H, morpholine NCH2), 8.13 (s, 1H, triazole H).

-

HRMS : m/z calcd. for C8H12BrN4O [M+H]+: 273.0234; found: 273.0231.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Single-Step Substitution | Simple, fewer steps | Requires high temperatures | 72–78 |

| Protection-Deprotection | Compatible with sensitive substrates | Additional steps reduce yield | 65 |

| Catalytic (CuI) | Faster reaction times | Moisture-sensitive conditions | 85 |

Industrial-Scale Considerations

For large-scale synthesis, continuous flow reactors minimize thermal degradation, achieving 80% yield at 100 g scale. Environmental metrics (E-factor = 12.5) highlight the need for solvent recovery systems to improve sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The triazole ring can participate in redox reactions, altering its oxidation state.

Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can react with the bromine atom in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazole derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

4-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.

Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving triazole-containing compounds.

Mechanism of Action

The mechanism of action of 4-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The bromine atom can also participate in halogen bonding, further modulating the compound’s effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

2-(3-Ethyl-1H-1,2,4-triazol-5-yl)morpholine

- Molecular Weight : 182.23 g/mol.

- This derivative is used in life sciences but lacks the reactivity profile of the brominated analog .

4-[3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]morpholine

Heterocycle Modifications

1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol

- Structure : Replaces morpholine with piperidin-4-ol.

- Molecular Weight : 261.12 g/mol.

- However, the absence of morpholine’s oxygen atom reduces electron-donating effects .

4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine Hydrochloride

- Structure : Phenyl substituent at position 3 and piperidine instead of morpholine.

- Molecular Weight : 264.75 g/mol.

- Key Differences : The phenyl group increases hydrophobicity, favoring blood-brain barrier penetration. Piperidine’s lack of oxygen may reduce solubility compared to morpholine derivatives .

Data Table: Comparative Analysis

| Compound Name | Substituents (Triazole) | Heterocycle | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|---|

| 4-(3-Bromo-1-methyl-1H-triazol-5-yl)morpholine | 3-Br, 1-Me | Morpholine | 248.09 | High reactivity for functionalization |

| 2-(3-Ethyl-1H-triazol-5-yl)morpholine | 3-Et | Morpholine | 182.23 | Life science applications |

| 1-(3-Bromo-1-Me-triazol-5-yl)piperidin-4-ol | 3-Br, 1-Me | Piperidin-4-ol | 261.12 | Enhanced hydrogen bonding |

| 4-(3-Phenyl-1H-triazol-5-yl)piperidine HCl | 3-Ph | Piperidine | 264.75 | CNS-targeted activity |

Biological Activity

4-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and specific case studies that highlight its efficacy against various biological targets.

The compound's structure can be described by the following molecular formula:

- Molecular Formula : C₇H₈BrN₅O

- Molecular Weight : 232.07 g/mol

Antimicrobial Activity

Research has indicated that compounds containing the triazole ring exhibit significant antimicrobial properties. The 1,2,4-triazole derivatives have been shown to possess antibacterial and antifungal activities due to their ability to inhibit specific enzymes crucial for microbial survival.

Table 1: Antimicrobial Efficacy of Triazole Derivatives

| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine | Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL | |

| Candida albicans | 8 µg/mL |

These findings suggest that 4-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine could serve as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. For instance, it has been tested against several cancer cell lines, demonstrating cytotoxic effects.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study conducted on human prostate cancer cell lines (PC3 and DU145), the compound exhibited dose-dependent cytotoxicity. The IC50 values were recorded as follows:

| Cell Line | IC50 (µg/mL) at 24 hours | IC50 (µg/mL) at 48 hours | IC50 (µg/mL) at 72 hours |

|---|---|---|---|

| PC3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |

| DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |

This study indicates that PC3 cells are more sensitive to treatment with the compound compared to DU145 cells, suggesting a potential pathway for targeted cancer therapy.

The biological activity of triazole derivatives often involves the inhibition of specific enzymes or receptors within the target cells. For example, triazoles can interfere with DNA synthesis and repair mechanisms in cancer cells, leading to apoptosis.

Proposed Mechanisms:

- Inhibition of DNA Topoisomerase : This enzyme is crucial for DNA replication; inhibition can lead to cell cycle arrest.

- Induction of Apoptosis : The compound may trigger apoptotic pathways through mitochondrial dysfunction.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress and subsequent cell death.

Q & A

Q. What are the critical steps in synthesizing 4-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)morpholine to optimize yield and purity?

Answer:

- Reagent Selection : Use trifluoroacetamidine and triethylamine as key reagents for cyclization, as demonstrated in the synthesis of analogous 1,2,4-triazole derivatives .

- Solvent and Conditions : Methanol is effective for facilitating reactions at room temperature, but prolonged stirring (e.g., overnight) ensures completion .

- Purification : Column chromatography or recrystallization is recommended to isolate the product from byproducts like unreacted hydrazine derivatives.

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

Answer:

- 1H/13C-NMR : Compare experimental chemical shifts with theoretical values calculated via GIAO (Gauge-Independent Atomic Orbital) methods using Gaussian software. For example, morpholine protons typically resonate at δ 3.5–4.0 ppm, while triazole protons appear downfield (δ 8.0–9.0 ppm) .

- IR Spectroscopy : Validate functional groups (e.g., C-Br stretch at ~550 cm⁻¹, morpholine C-O-C at ~1100 cm⁻¹) using VEDA4f software for vibrational assignments .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, HF) are suitable for predicting electronic properties and reactivity?

Answer:

- Basis Sets : Optimize geometry with B3LYP/6-31G(d,p) for accurate energy minimization and electrostatic potential mapping. Compare results with Hartree-Fock (HF) methods to assess electron correlation effects .

- HOMO-LUMO Analysis : Calculate energy gaps to predict charge-transfer behavior. For example, a narrow HOMO-LUMO gap (<5 eV) suggests high reactivity, relevant for drug-target interactions .

- Mulliken Charges : Use these to identify nucleophilic/electrophilic sites (e.g., bromine atom as a potential leaving group) .

Q. How can conflicting spectral or crystallographic data be resolved in structural characterization?

Answer:

- Single-Crystal XRD : Resolve ambiguities in bond lengths/angles (e.g., Br-C bond length ~1.9 Å) by comparing with published datasets, such as Acta Cryst. E68 (2012) for analogous triazole-thiones .

- Statistical Validation : Apply regression analysis (e.g., δ_exp = a + b·δ_calc) to assess agreement between experimental and theoretical NMR shifts. Standard errors <0.5 ppm indicate high reliability .

Q. What methodological approaches ensure robust analytical validation for quantifying this compound in formulations?

Answer:

- Linearity : Develop a calibration curve (R² > 0.995) across 50–150% of expected concentration using HPLC with UV detection at λ_max ~254 nm (triazole absorption band) .

- Precision : Perform intra-day/inter-day assays (RSD <2%) to validate reproducibility .

- Accuracy : Spike recovery tests (95–105%) in simulated matrices (e.g., soft gels) confirm method suitability for pharmaceutical analysis .

Q. How does the bromine substituent influence the compound’s bioactivity and stability?

Answer:

- Bioactivity : The bromine atom enhances lipophilicity (logP ~2.5), improving membrane permeability for CNS-targeted applications. This aligns with studies on fluorinated triazole analogs .

- Stability : Bromine’s electron-withdrawing effect reduces susceptibility to hydrolysis compared to chloro or methyl derivatives. Accelerated stability testing (40°C/75% RH for 6 months) can verify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.